(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl
Description
(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline hydrochloride dihydrate (hereafter referred to as Compound 1) is a potent and selective Rho-kinase inhibitor developed as a derivative of Fasudil (HA-1077), a first-generation Rho-kinase inhibitor . Its molecular formula is C₁₅H₁₈FN₃O₂S·HCl·2H₂O, with a molecular weight of 396.86 g/mol (accounting for the hydrochloride salt and dihydrate) . The compound features a 4-fluoro-substituted isoquinoline core linked to a chiral (S)-2-methyl-1,4-diazepane sulfonyl group, which enhances its selectivity and binding affinity to Rho-kinase isoforms .
Clinically, Compound 1 (marketed as Ripasudil) is used to treat glaucoma and ocular hypertension (OHT) due to its rapid intraocular pressure (IOP)-lowering effects, observed within 2 hours of topical administration . However, it is associated with side effects such as conjunctival hyperemia in ~60–70% of patients .
Properties
IUPAC Name |
4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S.2ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;/h2,4-5,9-11,17H,3,6-8H2,1H3;2*1H/t11-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDKEAWIJDOKGP-IDMXKUIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Diazepane Ring: The diazepane ring can be formed through a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. It targets kinases by binding to their active sites, thereby preventing phosphorylation of substrates. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Key Research Findings
Synthetic Advancements: Compound 1 is synthesized via a one-pot chlorosulfonylation of 4-fluoroisoquinoline, enabling pilot-scale production with >99% regioselectivity .
Enantiomeric Purity: The (S)-configuration is critical for activity; even minor impurities in the (R)-form reduce potency .
Clinical Trials : In Phase III trials, Compound 1 reduced IOP by 20–25% in glaucoma patients but required adjunctive therapy due to hyperemia limitations .
Biological Activity
(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl is a synthetic compound belonging to the isoquinoline class. Its unique structure incorporates a fluorine atom, a diazepane ring, and a sulfonyl group, which contribute to its biological activity. This compound is primarily studied for its potential therapeutic effects, particularly as an enzyme inhibitor targeting various kinases.
| Property | Details |
|---|---|
| IUPAC Name | 4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline; dihydrochloride |
| Molecular Formula | C15H20Cl2FN3O2S |
| Molecular Weight | 396.3 g/mol |
| CAS Number | 934400-38-1 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases. By binding to the active sites of these enzymes, the compound prevents the phosphorylation of substrates, which is crucial in various cellular signaling pathways. This inhibition can lead to therapeutic outcomes such as reduced inflammation or inhibited cancer cell proliferation .
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory properties of this compound. The compound has shown promising results in inhibiting several kinases:
- Kinase Targeting : The compound selectively inhibits kinases involved in cancer progression and inflammatory responses.
Table: Inhibition Potency Against Various Kinases
| Kinase Type | IC50 Value (µM) | Remarks |
|---|---|---|
| Protein Kinase A | 12.5 | Moderate inhibition |
| Protein Kinase B | 8.0 | Strong inhibition |
| Mitogen-Activated Protein Kinase (MAPK) | 15.0 | Selective inhibition observed |
Therapeutic Applications
The compound's potential therapeutic applications include:
- Anti-inflammatory Effects : Due to its kinase inhibition properties, it may reduce inflammatory cytokine production.
- Anticancer Properties : The inhibition of kinases critical for cancer cell survival suggests potential use in cancer therapies.
Case Studies
Several case studies have explored the biological effects of this compound:
-
Study on Inflammatory Response :
- In vitro studies demonstrated that the compound significantly reduced the expression of pro-inflammatory cytokines in macrophages.
-
Cancer Cell Line Studies :
- Testing against various cancer cell lines revealed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
-
Animal Model Research :
- Preliminary animal studies showed that administration of the compound led to reduced tumor growth in xenograft models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
